3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
“3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains bromine and chlorine atoms, which are often used in organic synthesis due to their reactivity .
Synthesis Analysis
The synthesis of this compound could involve several steps. One possible starting material could be 4-bromo-1H-pyrazole, which can be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . Protodeboronation of pinacol boronic esters is a potential method for the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a pyrazole ring, a bromine atom, a chlorine atom, and a pyridine ring .Chemical Reactions Analysis
The compound’s chemical reactions would be influenced by its functional groups. For instance, the bromine and chlorine atoms could undergo nucleophilic substitution reactions . The pyrazole ring could also participate in various reactions, such as oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, its solubility would be affected by the polarities of its functional groups .Scientific Research Applications
Photoinduced Tautomerization : Compounds similar to the requested chemical, such as 2-(1H-pyrazol-5-yl)pyridine and its derivatives, have been studied for their unique ability to exhibit three types of photoreactions, including excited-state intramolecular proton transfer and excited-state intermolecular double-proton transfer. These properties make them interesting for studies in photochemistry (Vetokhina et al., 2012).
Synthesis of Polyheterocyclic Ring Systems : Derivatives of pyrazolo[3,4-b]pyridine, which is structurally similar to the chemical , have been used as precursors for constructing new polyheterocyclic ring systems. These have potential applications in developing new pharmaceuticals and materials science (Abdel‐Latif et al., 2019).
Intermediate in Time-Resolved Fluorescence Immunoassay : Compounds like 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, closely related to the requested chemical, are used as intermediates in the preparation of chelates for time-resolved fluorescence immunoassays. This application is significant in biochemical analysis and diagnostics (Pang Li-hua, 2009).
Catalysis in Ethylene Oligomerization : Nickel(II) complexes involving pyrazolylpyridines, similar to the chemical of interest, have been synthesized and used as catalysts in ethylene oligomerization reactions. These have potential applications in industrial chemistry and material science (Nyamato et al., 2016).
Inhibitor for Steel Corrosion : Pyrazole derivatives, including compounds similar to the one , have been studied for their effectiveness as inhibitors in the corrosion of steel in acidic environments. This has implications in materials science and engineering (Bouklah et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-bromo-1-(2-chloroethyl)-5-methylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3/c1-8-10(12)11(15-16(8)6-4-13)9-3-2-5-14-7-9/h2-3,5,7H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLSRKFYDJTAJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CN=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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